molecular formula C15H11ClN2O3S B122770 3-Benzenesulfonyl-5-chloroindole-2-carboxamide CAS No. 148472-83-7

3-Benzenesulfonyl-5-chloroindole-2-carboxamide

Cat. No.: B122770
CAS No.: 148472-83-7
M. Wt: 334.8 g/mol
InChI Key: KHJNUJLYIHQWQI-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-5-chloroindole-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClN2O3S and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Benzenesulfonyl-5-chloroindole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and viral infections. This article provides an overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 454844) features a sulfonamide functional group attached to an indole structure, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C15H12ClN3O3S\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound has shown potential as an inhibitor of several key enzymes and receptors, including:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR is crucial in cancer therapy as it plays a significant role in cell proliferation and survival.
  • CDK2 (Cyclin-dependent Kinase 2) : Targeting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

These interactions suggest that the compound may function as a multi-targeted kinase inhibitor, which is valuable in the development of anticancer therapies.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study reported the following results regarding its inhibitory potency against cancer cells:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)0.96EGFR Inhibition
This compoundLOX-IMVI (Melanoma)1.12CDK2 Inhibition

The compound demonstrated an IC50 value of approximately 0.96 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Apoptotic Induction

The compound also induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3. The following data illustrate its efficacy in promoting apoptotic pathways:

CompoundCaspase ActivationFold Increase Over Control
This compoundCaspase-39.70

This indicates that treatment with the compound significantly enhances the levels of active caspase-3, a critical executor in the apoptotic process .

Case Studies

  • Antiviral Activity : In a study focusing on HIV, derivatives of this compound were synthesized and evaluated for their anti-HIV activities. Although some derivatives showed promising results, none surpassed the potency of established inhibitors like L-737,126 .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it effectively reduced inflammation in carrageenan-induced rat models .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C15H11ClN2O3SC_{15}H_{11}ClN_{2}O_{3}S and consists of an indole core substituted with a benzenesulfonyl group and a chloro group. This unique structure facilitates interactions with various biological molecules, contributing to its inhibitory effects on specific pathways.

Synthesis and Chemical Properties

The synthesis of 3-benzenesulfonyl-5-chloroindole-2-carboxamide involves various chemical reactions that allow for the introduction of functional groups at specific positions on the indole ring. The presence of the carboxamide moiety enhances the compound's ability to form hydrogen bonds with proteins and enzymes, which is crucial for its activity as an inhibitor.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit mutant EGFR/BRAF pathways, which are often overactive in cancer cells. The compound has demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines, indicating potent anticancer activity .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Inhibition of EGFR Mutations : A study evaluated the compound's ability to inhibit various EGFR mutations associated with non-small cell lung cancer (NSCLC). The results showed that it could effectively reduce cell viability in EGFR T790M and L858R mutants, outperforming standard treatments like erlotinib .
  • BRAF V600E Inhibition : Another investigation focused on melanoma cells expressing the BRAF V600E mutation. The compound demonstrated IC50 values significantly lower than those of conventional therapies, suggesting its potential as a more effective treatment option for patients with this mutation .

Comparative Efficacy

A comparison table summarizing the IC50 values of this compound against various cancer cell lines is presented below:

Compound Cell Line IC50 (nM)
This compoundPanc-129
MCF-733
HT-2942
A-54931

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzenesulfonyl-5-chloroindole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves coupling 5-chloroindole-2-carboxamide with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimizing reaction temperature (40–60°C) and solvent choice (DMF or DCM) is critical to suppress side reactions like over-sulfonylation . For purification, column chromatography on silica gel with gradients of ethyl acetate/hexane (0–10%) effectively isolates the product . Monitoring via TLC (Rf ~0.3 in EA/Hex 3:7) ensures intermediate stability.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂ClN₂O₃S: 335.0321) to validate purity .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve sulfonyl and chloro substituent positions (e.g., benzenesulfonyl protons appear as a multiplet at δ 7.5–8.0 ppm) .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .

Q. How can researchers address solubility challenges for this compound in biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers (e.g., PBS). For in vitro studies, verify solubility via dynamic light scattering (DLS) to detect aggregates. If precipitation occurs, modify the buffer pH (6.5–7.5) or incorporate cyclodextrin derivatives as solubilizing agents .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with substituents at the indole C5 (e.g., fluoro, nitro) or benzenesulfonyl para positions. Test inhibitory activity against target enzymes (e.g., carbonic anhydrase II) to map pharmacophores .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. How can in silico studies enhance the design of this compound analogs with improved selectivity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to identify key residues (e.g., Thr199 in carbonic anhydrase II) influencing selectivity .
  • Pharmacophore Filtering : Apply QSAR models to prioritize analogs with logP <3.5 and polar surface area >80 Ų to reduce off-target binding .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference docking results with crystallographic data (e.g., PDB ID 3KS3) to identify conformational discrepancies.
  • Free-Energy Perturbation (FEP) : Calculate relative binding energies for analogs with mismatched activity. Adjust force fields (e.g., AMBER) to account for solvation effects .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)22(20,21)10-4-2-1-3-5-10/h1-8,18H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJNUJLYIHQWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163992
Record name 3-Benzenesulfonyl-5-chloroindole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148472-83-7
Record name 3-Benzenesulfonyl-5-chloroindole-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148472837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzenesulfonyl-5-chloroindole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-phenylsulfonyl-5-chloroindole-2-carboxylate (596 mg, 1.64 mmol) in aqueous conc. ammonium hydroxide (10 mL) containing ammonium chloride (28 mg) was heated at 100° C. for 3 hours in a sealed screw-top tube. The sealed tube was cooled in an ice bath as product crystallized out. The product was collected by filtration, rinsed with ice water, and dried to give the product, mp 253°-254° C.
Name
ethyl 3-phenylsulfonyl-5-chloroindole-2-carboxylate
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step Two

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